3-Acetoxy-1-naphthoic acid
Overview
Description
3-Acetoxy-1-naphthoic acid is an organic compound belonging to the naphthalene familyThe chemical formula for this compound is C14H10O4, and its molecular weight is 242.23 g/mol. This compound is characterized by the presence of an acetoxy group attached to the naphthalene ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetoxy-1-naphthoic acid can be synthesized through various methods. One common approach involves the acetylation of 1-naphthol using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale acetylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Acetoxy-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-hydroxy-1-naphthoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the acetoxy group can yield 1-naphthol.
Substitution: The acetoxy group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 3-Hydroxy-1-naphthoic acid.
Reduction: 1-Naphthol.
Substitution: Various substituted naphthoic acids depending on the nucleophile used.
Scientific Research Applications
3-Acetoxy-1-naphthoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Research explores its potential in drug development, particularly in designing anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Acetoxy-1-naphthoic acid exerts its effects depends on its chemical structure and the functional groups present. The acetoxy group can undergo hydrolysis to release acetic acid and 1-naphthol, which can interact with various molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
1-Naphthoic Acid: Lacks the acetoxy group, resulting in different reactivity and applications.
3-Hydroxy-1-naphthoic Acid: Formed by the oxidation of 3-Acetoxy-1-naphthoic acid, with distinct chemical properties.
1-Naphthol: The parent compound from which this compound is derived.
Uniqueness: this compound is unique due to the presence of the acetoxy group, which imparts specific reactivity and functional versatility. This makes it valuable in synthetic chemistry and various research applications.
Properties
IUPAC Name |
3-acetyloxynaphthalene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-8(14)17-10-6-9-4-2-3-5-11(9)12(7-10)13(15)16/h2-7H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOYOZGWLQVRSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=CC=CC=C2C(=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19692-22-9 | |
Record name | 3-(acetyloxy)naphthalene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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